molecular formula C14H17FO4 B8155139 [3-Fluoro-4-(tetrahydro-pyran-4-ylmethoxy)-phenyl]-acetic acid

[3-Fluoro-4-(tetrahydro-pyran-4-ylmethoxy)-phenyl]-acetic acid

Cat. No.: B8155139
M. Wt: 268.28 g/mol
InChI Key: GAZGNIWZWLJGDF-UHFFFAOYSA-N
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Description

[3-Fluoro-4-(tetrahydro-pyran-4-ylmethoxy)-phenyl]-acetic acid: is an organic compound that features a fluorine atom, a tetrahydropyran ring, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-fluoro-4-hydroxybenzaldehyde and tetrahydropyran.

    Formation of the Ether Linkage: The hydroxyl group of 3-fluoro-4-hydroxybenzaldehyde is reacted with tetrahydropyran in the presence of a base such as potassium carbonate to form the ether linkage.

    Oxidation to Carboxylic Acid: The aldehyde group is then oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate or chromium trioxide.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of [3-Fluoro-4-(tetrahydro-pyran-4-ylmethoxy)-phenyl]-acetic acid would likely involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetic acid moiety.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique functional groups.

Biology and Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.

    Biological Probes: Used in the development of probes for studying biological systems.

Industry

    Material Science:

    Agriculture: Could be explored for use in agrochemicals.

Mechanism of Action

The mechanism of action of [3-Fluoro-4-(tetrahydro-pyran-4-ylmethoxy)-phenyl]-acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the tetrahydropyran ring can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    [3-Fluoro-4-(methoxy)-phenyl]-acetic acid: Similar structure but lacks the tetrahydropyran ring.

    [3-Chloro-4-(tetrahydro-pyran-4-ylmethoxy)-phenyl]-acetic acid: Similar structure but with a chlorine atom instead of fluorine.

    [3-Fluoro-4-(tetrahydro-furan-4-ylmethoxy)-phenyl]-acetic acid: Similar structure but with a tetrahydrofuran ring instead of tetrahydropyran.

Uniqueness

    Fluorine Atom: The presence of a fluorine atom can significantly alter the compound’s reactivity and biological activity.

    Tetrahydropyran Ring: This ring structure can influence the compound’s solubility and stability, making it unique compared to similar compounds.

Conclusion

[3-Fluoro-4-(tetrahydro-pyran-4-ylmethoxy)-phenyl]-acetic acid is a versatile compound with significant potential in various fields of research and industry. Its unique structural features make it a valuable intermediate in organic synthesis and a promising candidate in drug development and material science.

Properties

IUPAC Name

2-[3-fluoro-4-(oxan-4-ylmethoxy)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO4/c15-12-7-11(8-14(16)17)1-2-13(12)19-9-10-3-5-18-6-4-10/h1-2,7,10H,3-6,8-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZGNIWZWLJGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(C=C(C=C2)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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